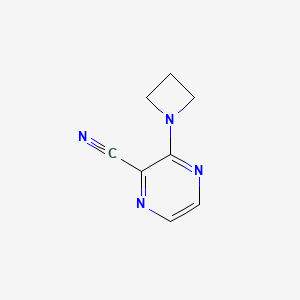

3-(Azetidin-1-yl)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azetidinyl pyrazine derivatives has been reported in the literature . The starting compound 3-chloropyrazine-2-carboxamide was synthesized from 3-chloro-pyrazine-2-carbonitrile through a partial hydrolysis . The azetidin-2-one ring, which is part of the structure of 3-(Azetidin-1-yl)pyrazine-2-carbonitrile, has been used in the synthesis of life-saving antibiotics such as penicillin and cephalosporin .Molecular Structure Analysis

The molecular structure of 3-(Azetidin-1-yl)pyrazine-2-carbonitrile is characterized by an azetidine ring attached to a pyrazine ring with a carbonitrile group. The molecular weight of this compound is 160.18.Chemical Reactions Analysis

The azetidin-2-one ring, a part of the structure of 3-(Azetidin-1-yl)pyrazine-2-carbonitrile, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities . Over the years, β-lactams, which include azetidin-2-one, have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Safety and Hazards

The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The target of a drug is the molecule in the body with which the drug interacts to exert its effects. The target of a drug is usually a protein, but can also be other types of molecules, such as DNA or RNA .

Mode of Action

This refers to how a drug interacts with its target. The drug may inhibit the target’s activity, enhance it, or modify it in some other way .

Biochemical Pathways

These are the series of chemical reactions that take place within a cell. A drug can affect a biochemical pathway by interacting with one or more enzymes, receptors, or other proteins involved in the pathway .

Pharmacokinetics

This refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s concentration in the body over time, which in turn influences the drug’s effects .

Result of Action

This is the effect that a drug has on the body. The result of action can be therapeutic (intended) or toxic (unintended). The result of action is influenced by the drug’s mode of action and pharmacokinetics .

Action Environment

This refers to the factors that can influence a drug’s effects. These can include physiological factors (such as age, sex, disease state, and genetics), environmental factors (such as diet and exposure to other drugs), and the characteristics of the drug itself (such as its chemical structure and formulation) .

properties

IUPAC Name |

3-(azetidin-1-yl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-7-8(11-3-2-10-7)12-4-1-5-12/h2-3H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBKIVSVWWEHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-1-yl)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2478200.png)

![[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine](/img/structure/B2478210.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)

![2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2478219.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2478221.png)